2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is a synthetic small molecule characterized by a thiazole core linked to a 4-propoxyphenyl substituent at the 4-position and an acetamide group at the 2-position.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-2-9-25-13-5-3-12(4-6-13)14-11-26-18(19-14)20-15(22)10-21-16(23)7-8-17(21)24/h3-6,11H,2,7-10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFODLYMLFHWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring followed by the introduction of the thiazole and propoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development and delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide with structurally similar compounds, focusing on substituents, physicochemical properties, and biological activities:
Key Observations:
Structural Variations and Activity :
- The target compound ’s 4-propoxyphenyl group likely enhances lipophilicity compared to the coumarin (Compound 13) or methoxyphenyl (Compound 20) analogs. The 2,5-dioxopyrrolidinyl group may improve solubility relative to halogenated or piperazine-containing derivatives .
- Compound 13 ’s coumarin moiety contributes to α-glucosidase inhibition (IC₅₀ ~12 µM), whereas Compound 20 ’s fluorophenylpiperazine group is critical for MMP-2/9 inhibition (IC₅₀ ~0.8–1.2 µM) .
Spectroscopic and Analytical Data :
- The absence of reported IR or NMR data for the target compound limits direct comparison. However, analogs like Compound 13 show distinct carbonyl (1714 cm⁻¹) and C=N (1604 cm⁻¹) peaks, which may guide future characterization .
- Elemental analysis for Compound 20 confirms synthesis accuracy (C, H, N within 0.02% of calculated values), a benchmark for validating the target compound’s purity .
Biological Target Specificity :
- Unlike AMG517 (a TRPV1 antagonist), the target compound’s dioxopyrrolidinyl group may favor interactions with proteases or kinases, analogous to dioxopyrrolidine-containing drugs like lenalidomide .
Research Implications and Gaps
- Synthesis Optimization : The target compound’s yield and melting point remain uncharacterized. Lessons from Compound 13’s 64% yield and recrystallization at 216–220°C could inform synthetic strategies .
- Activity Profiling : Prioritize assays for enzyme inhibition (e.g., MMPs, kinases) or receptor binding, leveraging structural parallels to Compounds 13, 20, and AMG517 .
- Computational Modeling : Molecular docking studies could predict the dioxopyrrolidinyl group’s role in target engagement, similar to coumarin’s π-π stacking in Compound 13 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
